molecular formula C42H55NO8 B11932199 (Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide

(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide

Cat. No.: B11932199
M. Wt: 701.9 g/mol
InChI Key: HJJVIXXMFVHPER-OELWLWEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNA002 is a highly potent, specific, and covalent inhibitor of Enhancer of zeste homolog 2 (EZH2), an enzyme that plays a critical role in the regulation of gene expression through histone methylation. GNA002 has an inhibitory concentration (IC50) of 1.1 micromolar, making it a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNA002 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent to dissolve the drug, creating a mother liquor with a concentration of 40 milligrams per milliliter . Specific details on the synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of GNA002 typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

GNA002 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

GNA002 has a wide range of scientific research applications, including:

Mechanism of Action

GNA002 exerts its effects by specifically and covalently binding to cysteine 668 within the EZH2-SET domain. This binding triggers the degradation of EZH2 through the ubiquitination pathway mediated by the Hsp70-interacting protein (CHIP). As a result, GNA002 effectively reduces EZH2-mediated trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the reactivation of polycomb repressor complex 2 (PRC2)-silenced tumor suppressor genes .

Comparison with Similar Compounds

Similar Compounds

    Gambogenic Acid: A natural compound with potent anti-cancer properties.

    Tazemetostat: Another EZH2 inhibitor used in cancer therapy.

    EPZ-6438: A selective inhibitor of EZH2 with applications in cancer research.

Uniqueness of GNA002

GNA002 is unique due to its high potency and specificity as a covalent inhibitor of EZH2. Its ability to effectively reduce EZH2-mediated H3K27 trimethylation and reactivate PRC2-silenced tumor suppressor genes makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C42H55NO8

Molecular Weight

701.9 g/mol

IUPAC Name

(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide

InChI

InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m0/s1

InChI Key

HJJVIXXMFVHPER-OELWLWEHSA-N

Isomeric SMILES

CCOCCNC(=O)/C(=C\C[C@@]12C(=O)[C@@H]3C[C@@H]([C@@]14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O)C(O2)(C)C)/C

Canonical SMILES

CCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.